3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide
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Overview
Description
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthamide core with hydroxy, methoxy, and diazenyl functional groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core. The process includes:
Naphthamide Formation: The initial step involves the formation of the naphthamide core through a condensation reaction between 2-naphthoic acid and an appropriate amine under acidic conditions.
Methoxylation: The final step involves the methoxylation of the aromatic rings, typically using methanol and a strong acid catalyst to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst
Substitution: Various nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted naphthamide derivatives
Scientific Research Applications
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the diazenyl group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
- 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthamide
- 4-Methoxy-N-(2-hydroxyphenyl)-2-naphthamide
Uniqueness
3-Hydroxy-N-(2-methoxyphenyl)-4-((4-methoxyphenyl)diazenyl)-2-naphthamide is unique due to the presence of both hydroxy and diazenyl groups on the naphthamide core, which imparts distinct chemical and physical properties
Properties
CAS No. |
68703-77-5 |
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Molecular Formula |
C25H21N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-31-18-13-11-17(12-14-18)27-28-23-19-8-4-3-7-16(19)15-20(24(23)29)25(30)26-21-9-5-6-10-22(21)32-2/h3-15,29H,1-2H3,(H,26,30) |
InChI Key |
CISDZWIPNCIQFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
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